Depsidomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

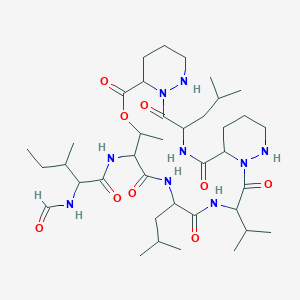

Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Depsidomycin exhibits potent antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique structure, characterized by ester bonds in its amide backbone, enhances its stability and biological activity.

Table 1: Antimicrobial Efficacy of this compound Against Mycobacterium tuberculosis

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Susceptible Strains | 8 μg/mL | |

| Multidrug-Resistant Strains | 16 μg/mL |

Recent studies have demonstrated that this compound analogues maintain or improve this activity, making them promising candidates for new anti-tuberculosis therapies. The mechanism of action is believed to involve inhibition of essential bacterial enzymes involved in fatty acid synthesis, similar to other known anti-TB drugs.

Drug Development

This compound's structural characteristics have made it a focal point in drug discovery. Its cyclic nature and the presence of multiple stereogenic centers allow for the synthesis of various analogues with enhanced pharmacological profiles.

Case Study: Synthesis and Evaluation of this compound Analogues

A study conducted by researchers synthesized several this compound analogues and evaluated their cytotoxicity and antibacterial efficacy. The results indicated that certain modifications led to increased potency against resistant strains while maintaining low toxicity levels in mammalian cell lines .

Immunosuppressive Properties

In addition to its antimicrobial effects, this compound has been shown to possess immunosuppressive properties. This aspect is particularly relevant for therapeutic applications in conditions where modulation of the immune response is desired, such as autoimmune diseases or during organ transplantation.

Table 2: Immunosuppressive Effects of this compound

| Study Focus | Observed Effect | Reference |

|---|---|---|

| In vitro T-cell assays | Inhibition of T-cell proliferation | |

| Animal models | Reduced graft rejection rates |

Radiolabeling for Diagnostic Imaging

Recent advancements have explored the potential of radiolabeling this compound derivatives for non-invasive diagnostic imaging. A proof-of-concept study successfully synthesized a radiolabeled analogue using gallium-68, demonstrating its feasibility for PET imaging applications . This approach could enhance the visualization of infections or tumors where this compound's antimicrobial properties are beneficial.

Propiedades

Número CAS |

131956-33-7 |

|---|---|

Fórmula molecular |

C38H65N9O9 |

Peso molecular |

792 g/mol |

Nombre IUPAC |

2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |

InChI |

InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |

Clave InChI |

QCUFYOBGGZSFHY-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |

SMILES canónico |

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |

Sinónimos |

depsidomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.